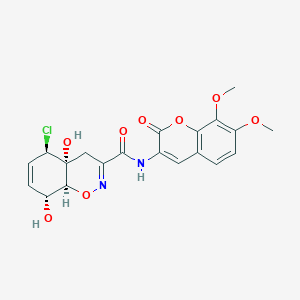
Trichodermamide B
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Trichodermamide B is a natural product found in Trichoderma virens and Aspergillus unilateralis with data available.
Aplicaciones Científicas De Investigación
Cytotoxicity and Mechanism of Action
Trichodermamide B has demonstrated notable in vitro cytotoxicity against several cancer cell lines. Notably, it has an IC50 value of 0.32 µg/mL against HCT-116 human colon carcinoma cells, indicating potent antiproliferative effects. Further studies have shown that this compound initiates cytotoxicity through mechanisms involving DNA damage and subsequent activation of cell cycle checkpoints such as Chk1/2, leading to S-phase arrest in the cell cycle .
Comparative Cytotoxicity Data
The following table summarizes the cytotoxic effects of this compound across different cancer cell lines:
| Cell Line | IC50 (µM) |
|---|---|
| HCT-116 (Colon) | 0.32 |
| HeLa (Cervical) | 1.4 - 21 |
| 22Rv1 (Prostate) | 0.51 |
| PC-3 (Prostate) | 5.11 |
| LNCaP (Prostate) | 1.76 |
Structure-Activity Relationship Studies
Research has delved into the structure-activity relationships of this compound and its analogues to identify features critical for biological activity. The presence of specific moieties, such as the 2-amidocoumarin structure, is believed to influence the compound's efficacy against cancer cells . Additionally, modifications to the cyclic structure have been explored to enhance stability and potency .
Antimicrobial Activity
In addition to its anticancer properties, this compound exhibits antimicrobial activity against various pathogenic bacteria. Studies report minimum inhibitory concentrations ranging from 8 to 32 µg/mL against selected bacterial strains . This broad spectrum of activity highlights its potential as a dual-function therapeutic agent.
Potential Therapeutic Applications
Given its significant cytotoxicity and antimicrobial properties, this compound is being investigated for potential therapeutic applications in oncology and infectious disease management. The ability to target drug-resistant cancer cells makes it a candidate for further development in combination therapies alongside existing chemotherapeutics .
Case Studies and Research Findings
Several case studies have documented the efficacy of this compound in preclinical settings:
- Study on Prostate Cancer : In a study involving hormone-independent prostate cancer cell lines, this compound showed promising results with low IC50 values, suggesting potential use in treating resistant forms of prostate cancer .
- Mechanistic Insights : Research has elucidated that this compound induces apoptosis through DNA damage pathways, which could be exploited for developing novel cancer therapies .
- Combination Therapy Studies : Recent investigations into combination therapies involving this compound and other chemotherapeutics have indicated synergistic effects that enhance overall efficacy while potentially reducing side effects .
Propiedades
Fórmula molecular |
C20H19ClN2O8 |
|---|---|
Peso molecular |
450.8 g/mol |
Nombre IUPAC |
(4aR,5R,8R,8aS)-5-chloro-N-(7,8-dimethoxy-2-oxochromen-3-yl)-4a,8-dihydroxy-4,5,8,8a-tetrahydro-1,2-benzoxazine-3-carboxamide |
InChI |
InChI=1S/C20H19ClN2O8/c1-28-13-5-3-9-7-10(19(26)30-15(9)16(13)29-2)22-18(25)11-8-20(27)14(21)6-4-12(24)17(20)31-23-11/h3-7,12,14,17,24,27H,8H2,1-2H3,(H,22,25)/t12-,14-,17+,20+/m1/s1 |
Clave InChI |
ROOWAKADKHUVSQ-OVCSSCHWSA-N |
SMILES |
COC1=C(C2=C(C=C1)C=C(C(=O)O2)NC(=O)C3=NOC4C(C=CC(C4(C3)O)Cl)O)OC |
SMILES isomérico |
COC1=C(C2=C(C=C1)C=C(C(=O)O2)NC(=O)C3=NO[C@H]4[C@@H](C=C[C@H]([C@]4(C3)O)Cl)O)OC |
SMILES canónico |
COC1=C(C2=C(C=C1)C=C(C(=O)O2)NC(=O)C3=NOC4C(C=CC(C4(C3)O)Cl)O)OC |
Sinónimos |
trichodermamide B |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.















